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Compound of Interest
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Cat. No.: B15140489 Get Quote

An Independent Review of Published Data on Golcadomide (formerly ST-1006 Program) for

Relapsed/Refractory B-Cell Lymphomas

This guide provides an objective comparison of the emerging therapeutic agent golcadomide

with alternative treatments for relapsed or refractory (R/R) Follicular Lymphoma (FL) and

Diffuse Large B-Cell Lymphoma (DLBCL). The information is intended for researchers,

scientists, and drug development professionals to facilitate an independent assessment of its

potential. The data presented is based on publicly available results from clinical trials. It is

important to note that "ST-1006" appears to be a misnomer, likely originating from the abstract

number of a presentation on golcadomide.

Comparative Efficacy and Safety Data
The following tables summarize the performance of golcadomide in comparison to other

notable therapies for R/R Follicular Lymphoma and R/R Diffuse Large B-Cell Lymphoma.

Table 1: Comparison of Therapies for Relapsed/Refractory Follicular Lymphoma (R/R FL)
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Therapy Trial Name
Overall
Response
Rate (ORR)

Complete
Response
Rate (CRR)

Median
Duration of
Response
(mDOR)

Key Grade
≥3 Adverse
Events

Golcadomide

+ Rituximab

CC-99282-

NHL-001

97% (at 0.4

mg dose)

78% (at 0.4

mg dose)

Not Reached

(86% of

responders

remained in

response at

data cut-off)

Neutropenia,

Anemia,

Febrile

Neutropenia

Lenalidomide

+ Rituximab

(R²)

AUGMENT 78% 34% 36.6 months

Neutropenia

(50%),

Leukopenia

(7%)

Tazemetostat

(EZH2mut)

NCT0189757

1
69% 13% 10.9 months

Thrombocyto

penia (3%),

Neutropenia

(3%), Anemia

(2%)

Tazemetostat

(EZH2wt)

NCT0189757

1
35% 4% 13.0 months

Thrombocyto

penia (3%),

Neutropenia

(3%), Anemia

(2%)

Axicabtagene

Ciloleucel

(CAR-T)

ZUMA-5 94% 80% Not Reached

Neutropenia

(34%),

Anemia

(20%),

Encephalopat

hy (10%)

Tisagenlecleu

cel (CAR-T)

ELARA 86% 66% Not Reached Neutropenia

(27%),

Anemia

(13%),
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Cytokine

Release

Syndrome

(49%, 0%

Grade ≥3)

Table 2: Comparison of Therapies for Relapsed/Refractory Diffuse Large B-Cell Lymphoma

(R/R DLBCL)
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Therapy Trial Name
Overall
Response
Rate (ORR)

Complete
Response
Rate (CRR)

Median
Duration of
Response
(mDOR)

Key Grade
≥3 Adverse
Events

Golcadomide

+ Rituximab

CC-99282-

NHL-001

58% (at 0.4

mg dose)

44% (at 0.4

mg dose)
7.5 months

Neutropenia,

Thrombocyto

penia,

Anemia

Polatuzumab

Vedotin + BR

NCT0225756

7
45% 40% 12.6 months

Neutropenia

(46%),

Thrombocyto

penia (41%),

Anemia

(29%)

Tafasitamab

+

Lenalidomide

L-MIND 57.5% 41.3% Not Reached

Neutropenia

(50%),

Thrombocyto

penia (18%),

Febrile

Neutropenia

(12%)

Axicabtagene

Ciloleucel

(CAR-T)

ZUMA-1 83% 58% 11.1 months

Anemia

(43%),

Neutropenia

(39%),

Encephalopat

hy (21%),

Cytokine

Release

Syndrome

(11%)

Tisagenlecleu

cel (CAR-T)

JULIET 53% 39% Not Reached Cytokine

Release

Syndrome

(27%),
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Febrile

Neutropenia

(6%), Pyrexia

(5%)

Experimental Protocols
Detailed methodologies for the pivotal trials of golcadomide and its comparators are outlined

below.

Golcadomide: CC-99282-NHL-001 Study Protocol
Study Design: A Phase 1/2, multicenter, open-label, dose-escalation and expansion study.[1]

Patient Population: Patients with R/R DLBCL or R/R FL who have progressed after at least

two prior lines of therapy, or transplant-ineligible patients with R/R DLBCL after at least one

line of therapy.[1]

Treatment Regimen:

Part A (Dose Escalation): Golcadomide monotherapy administered at escalating doses on

intermittent schedules.[1]

Part B (Dose Expansion): Golcadomide administered at 0.2 mg or 0.4 mg, alone or in

combination with rituximab, on days 1-14 of a 28-day cycle.[2] Rituximab is administered

at 375 mg/m².

Treatment Duration: Up to 2 years or until disease progression or unacceptable toxicity.[1][2]

Primary Endpoints:

Part A: Maximum Tolerated Dose (MTD) and recommended Phase 2 dose.

Part B: Overall Response Rate (ORR).

Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS),

Overall Survival (OS), and safety.
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Alternative Therapies: Selected Trial Protocols
Lenalidomide + Rituximab (AUGMENT - NCT01938001): A Phase 3, multicenter, double-

blind, randomized study in patients with R/R indolent lymphoma. Patients received

lenalidomide (20 mg/day, days 1-21) or placebo, plus rituximab (375 mg/m² weekly in cycle

1, then day 1 of cycles 2-5) for up to 12 28-day cycles. The primary endpoint was PFS.[3][4]

[5][6][7]

Tazemetostat (NCT01897571): An open-label, single-arm, multicenter, Phase 2 trial in

patients with R/R FL with either EZH2-mutant or wild-type status, who had received at least

two prior systemic therapies. Patients received 800 mg of tazemetostat orally twice daily in

continuous 28-day cycles. The primary endpoint was ORR.[8][9]

Axicabtagene Ciloleucel (ZUMA-1 - NCT02348216): A single-arm, multicenter, Phase 1/2

trial in patients with refractory large B-cell lymphoma. Following conditioning chemotherapy

with fludarabine and cyclophosphamide, patients received a single infusion of axicabtagene

ciloleucel at a target dose of 2 × 10⁶ CAR T-cells/kg. The primary endpoint for Phase 2 was

ORR.[10][11][12][13][14]

Tisagenlecleucel (JULIET - NCT02445248): A multicenter, open-label, single-arm, Phase 2

trial in adult patients with R/R DLBCL. After lymphodepleting chemotherapy, patients

received a single infusion of tisagenlecleucel. The primary endpoint was the best ORR.[15]

[16][17][18]

Polatuzumab Vedotin + Bendamustine and Rituximab (BR) (NCT02257567): A Phase 1b/2,

multicenter, open-label study in patients with R/R FL or DLBCL. Patients received

polatuzumab vedotin in combination with standard doses of bendamustine and rituximab for

up to six 21-day cycles (for DLBCL).[19][20][21][22]

Tafasitamab + Lenalidomide (L-MIND - NCT02399085): A multicenter, open-label, single-

arm, Phase 2 study in patients with R/R DLBCL not eligible for autologous stem cell

transplant. Patients received intravenous tafasitamab and oral lenalidomide for up to 12 28-

day cycles, followed by tafasitamab monotherapy. The primary endpoint was ORR.[7][23][24]

[25]
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The following diagrams illustrate the mechanism of action of golcadomide and a typical

experimental workflow for its clinical evaluation.
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Caption: Mechanism of action of golcadomide in B-cell lymphoma.
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Experimental Workflow: CC-99282-NHL-001 (Part B)
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Caption: Simplified workflow for the dose expansion part of the CC-99282-NHL-001 trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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